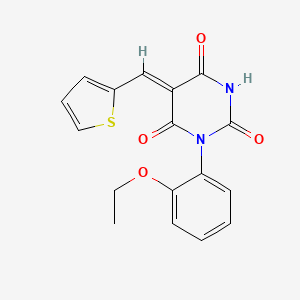
N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and scientists have conducted extensive research to understand its mechanism of action and biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been used to synthesize new polymers and materials with unique properties. In agriculture, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been studied for its potential to control pests and diseases in crops.
Wirkmechanismus
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has also been found to interact with other proteins and enzymes, including histone deacetylases and adenosine triphosphate (ATP)-binding cassette transporters.
Biochemical and Physiological Effects:
N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea also has some limitations, including its potential toxicity and limited availability. Scientists must take precautions when working with N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea to ensure their safety and the safety of others.
Zukünftige Richtungen
There are several future directions for research on N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea, including its potential use in drug development, material science, and agriculture. Scientists are exploring new synthesis methods for N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea that could increase its yield and reduce its cost. They are also studying the structure-activity relationship of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea to better understand its mechanism of action and optimize its properties for specific applications. Additionally, scientists are exploring the potential of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea as a tool for studying specific proteins and enzymes in the body. Overall, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea has significant potential for a wide range of applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylurea involves the reaction of 3-chloro-4-fluoroaniline with dimethyl carbonate and sodium hydride. The reaction takes place in a solvent, such as N,N-dimethylformamide, at a specific temperature and pressure. The resulting product is then purified through a series of processes, including recrystallization and chromatography.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-13(2)9(14)12-6-3-4-8(11)7(10)5-6/h3-5H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDLYJHSNZPTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)


![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)
